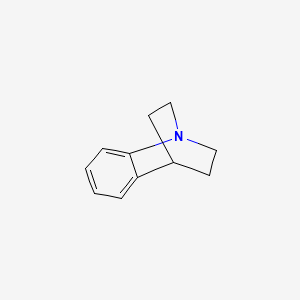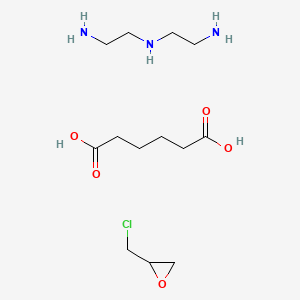
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyamide-epichlorohydrin resin. These resins are primarily used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength properties to paper products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a two-step process. First, adipic acid reacts with diethylenetriamine to form a polyamidoamine prepolymer. This reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired prepolymer . The second step involves the cross-linking of the polyamidoamine prepolymer with epichlorohydrin. This reaction is carried out under specific conditions to achieve the desired molecular weight and functionality of the final resin .
Industrial Production Methods
In industrial settings, the production of this resin involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps to minimize the formation of undesirable by-products such as 1,3-dichloropropanol and 3-monochloropropane-1,2-diol, which are potentially carcinogenic . Advanced process control techniques are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the polyamidoamine prepolymer involves a condensation reaction between adipic acid and diethylenetriamine.
Cross-Linking Reactions: The cross-linking of the prepolymer with epichlorohydrin is a critical step that imparts the wet strength properties to the resin.
Common Reagents and Conditions
Reagents: Adipic acid, diethylenetriamine, and epichlorohydrin are the primary reagents used in the synthesis.
Major Products Formed
The major product formed from these reactions is the polyamide-epichlorohydrin resin, which is used to enhance the wet strength of paper products .
Wissenschaftliche Forschungsanwendungen
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications, including:
Chemistry: Used as a wet strength agent in the paper industry.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and tissue engineering.
Industry: Widely used in the production of paper products, adhesives, and coatings.
Wirkmechanismus
The mechanism by which adipic acid, diethylenetriamine, epichlorohydrin resin exerts its effects involves the formation of a cross-linked polymer network. This network provides the necessary wet strength properties to paper products by enhancing the hydrogen bonding and mechanical strength of the paper fibers . The molecular targets include the cellulose fibers in the paper, which are reinforced by the resin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyamide-epichlorohydrin resins: These resins are similar in structure and function to adipic acid, diethylenetriamine, epichlorohydrin resin.
Urea-formaldehyde resins: These resins are also used as wet strength agents but have different chemical properties and environmental concerns.
Uniqueness
This compound is unique due to its specific combination of reactants, which provides a balance of wet strength properties and environmental safety. The use of adipic acid and diethylenetriamine allows for the formation of a prepolymer with higher amine functionality, resulting in lower levels of undesirable by-products .
Eigenschaften
CAS-Nummer |
25212-19-5 |
|---|---|
Molekularformel |
C13H28ClN3O5 |
Molekulargewicht |
341.83 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
InChI-Schlüssel |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Verwandte CAS-Nummern |
25212-19-5 82056-50-6 70914-39-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
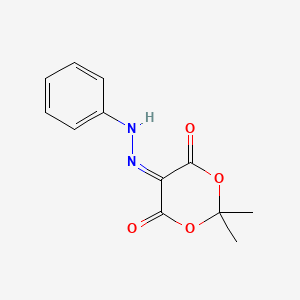
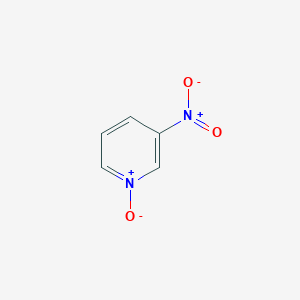
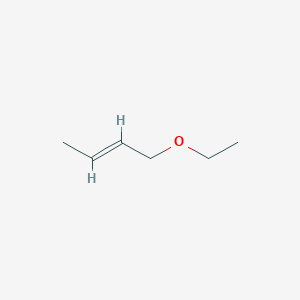

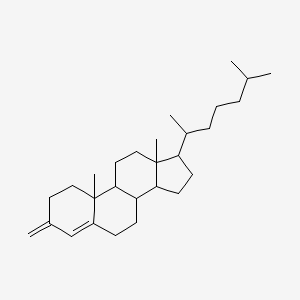
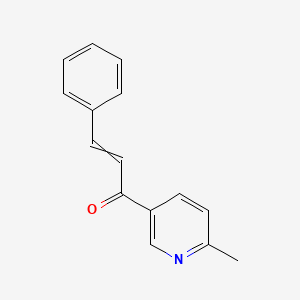
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
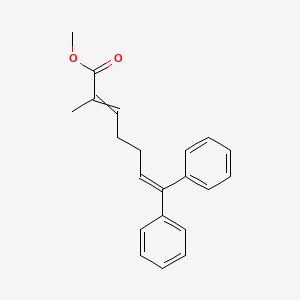
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
